N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine
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Overview
Description
N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that features a brominated indole moiety linked to a dipeptide structure. This compound is of interest due to its potential applications in medicinal chemistry and biological research. The indole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. This reaction introduces a bromine atom at the 4-position of the indole ring.
Acetylation: The brominated indole is then acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-bromo-1H-indol-1-yl acetate.
Peptide Coupling: The acetylated indole is coupled with glycylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, altering the electronic properties of the molecule.
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions, breaking the molecule into smaller fragments.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Hydrolysis: Smaller peptide fragments and free amino acids.
Scientific Research Applications
N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine exerts its effects involves interactions with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The peptide portion of the molecule may facilitate transport across cell membranes or enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine
- N-[(4-fluoro-1H-indol-1-yl)acetyl]glycylglycine
- N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine
Uniqueness
N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine is unique due to the presence of the bromine atom, which can significantly influence the compound’s reactivity and biological activity. Bromine’s larger atomic size and electron-withdrawing properties can alter the electronic distribution within the molecule, potentially enhancing its binding affinity to certain biological targets compared to its chloro, fluoro, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H14BrN3O4 |
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Molecular Weight |
368.18 g/mol |
IUPAC Name |
2-[[2-[[2-(4-bromoindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H14BrN3O4/c15-10-2-1-3-11-9(10)4-5-18(11)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
GNBSAWJFHVAVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCC(=O)NCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
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